molecular formula C21H29N3O3S B10968281 1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide

1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide

Cat. No.: B10968281
M. Wt: 403.5 g/mol
InChI Key: OAIQWJVXBJTNAL-UHFFFAOYSA-N
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Description

1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an acetyl group, a cyclopropylcarbamoyl group, and a benzothiophene ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide involves several steps, each requiring specific reaction conditions and reagents

    Benzothiophene Core Synthesis: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Piperidine Ring Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzothiophene core.

    Functional Group Addition: The acetyl and cyclopropylcarbamoyl groups are introduced through acylation and carbamoylation reactions, respectively. These reactions typically require the use of reagents such as acetic anhydride for acylation and cyclopropyl isocyanate for carbamoylation.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzothiophene core.

    Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, particularly those involving enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as tuberculosis and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound’s chemical properties make it useful in the development of new materials, including polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-phenylpyrazine-2-carboxamides: These compounds have similar structural features and are used in similar applications, particularly in the development of anti-tubercular agents.

    Benzothiophene derivatives: Other benzothiophene derivatives share the core structure and exhibit similar chemical reactivity, making them useful for comparison in terms of reactivity and biological activity.

    Piperidine derivatives:

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties, which make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H29N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

1-acetyl-N-[3-(cyclopropylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H29N3O3S/c1-12-3-6-16-17(11-12)28-21(18(16)20(27)22-15-4-5-15)23-19(26)14-7-9-24(10-8-14)13(2)25/h12,14-15H,3-11H2,1-2H3,(H,22,27)(H,23,26)

InChI Key

OAIQWJVXBJTNAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4CCN(CC4)C(=O)C

Origin of Product

United States

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